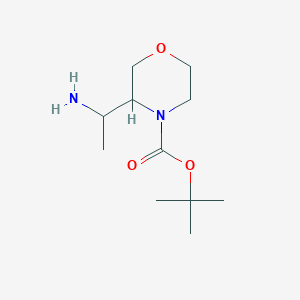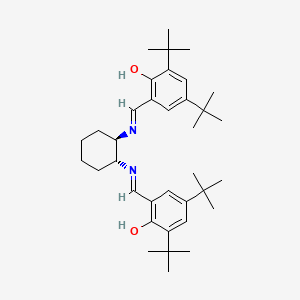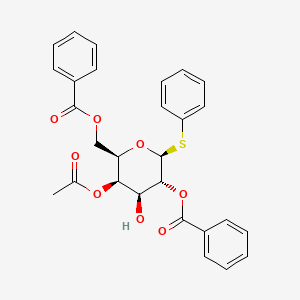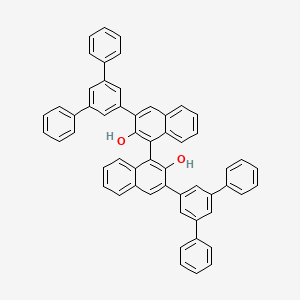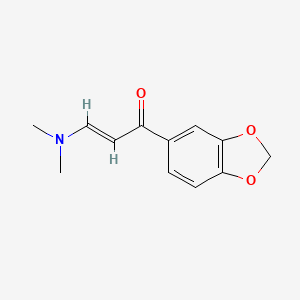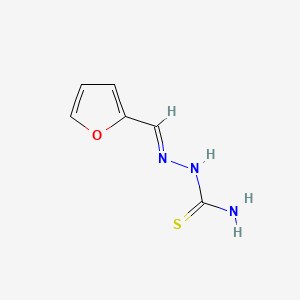
2-Furaldehyde thiosemicarbazone
Übersicht
Beschreibung
2-Furaldehyde thiosemicarbazone (FTSC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiosemicarbazone derivative of 2-furaldehyde, which is a naturally occurring compound found in many plants. FTSC has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
- Furfural thiosemicarbazone and its derivatives have attracted attention due to their potential anticancer activity. In a recent study, 22 thiosemicarbazone derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines . Notably, some compounds exhibited more potent cytotoxic effects than Imatinib, a known anticancer drug. Further investigations into their mechanism of action and specific cancer types are warranted.
- Thiosemicarbazones, including furfural thiosemicarbazone, possess antimicrobial and antifungal properties . These compounds could be explored as potential agents against bacterial and fungal infections, contributing to the development of novel therapeutics.
- Thiosemicarbazones have been studied for their inhibitory effects on enzymes. Investigating furfural thiosemicarbazone’s interactions with specific enzymes could reveal valuable insights for drug design and enzyme-targeted therapies .
- The functional groups in thiosemicarbazones make them effective chelators for various metals. Researchers have explored their potential as potentiometric sensors for metal ions . Understanding their metal-binding properties could lead to applications in environmental monitoring or analytical chemistry.
- Nanoparticles based on thiosemicarbazones have been developed for agronomical purposes, targeting microbial pests such as bacteria, fungi, and viruses . These formulations could help reduce pesticide use and mitigate environmental impact.
- Theoretical studies using SwissADME and admetSAR programs assessed the ADME (absorption, distribution, metabolism, and excretion) parameters and drug-like characteristics of furfural thiosemicarbazone derivatives . Understanding their pharmacokinetics is crucial for potential drug development.
Anticancer Properties
Antimicrobial and Antifungal Activity
Enzyme Inhibition
Metal Chelation and Sensor Applications
Nano-Formulations for Pest Control
Pharmacokinetics and Drug-Like Properties
Wirkmechanismus
Target of Action
Thiosemicarbazones, including Furfural thiosemicarbazone, have been studied for their potential as anticancer, antimicrobial, and antioxidant agents . They often act as ligands to generate highly stable metal–organic complexes . The primary targets of these compounds are typically cancer cells, such as lung cancer cells .
Mode of Action
The mode of action of Furfural thiosemicarbazone involves its interaction with these target cells. The compound exerts its anticancer property through ROS-mediated apoptosis . This means that the compound triggers a process of programmed cell death in cancer cells, which is mediated by reactive oxygen species (ROS).
Biochemical Pathways
The biochemical pathways affected by Furfural thiosemicarbazone are primarily related to cell growth and survival. By inducing apoptosis, the compound disrupts these pathways, leading to the death of cancer cells . The exact biochemical pathways affected can vary depending on the specific type of cancer cell.
Pharmacokinetics
The pharmacokinetics of Furfural thiosemicarbazone, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied theoretically using programs like SwissADME and admetSAR . These studies suggest that the bioavailability and bioactivity of Furfural thiosemicarbazone may be high, indicating that the compound could be effectively absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
The result of Furfural thiosemicarbazone’s action is the inhibition of cancer cell growth and the induction of cancer cell death. For example, one study found that a thiosemicarbazone derivative exhibited potent cytotoxicity against several cancer cell lines . This cytotoxicity is a direct result of the compound’s ability to induce apoptosis in these cells .
Action Environment
The action of Furfural thiosemicarbazone can be influenced by various environmental factors. For instance, the presence of metal ions in the drug moiety usually mitigates the ill effects of the compounds, potentially leading to the production of new metal-based drugs
Eigenschaften
IUPAC Name |
[(E)-furan-2-ylmethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKUOXVUSHCLN-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878903 | |
| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furfural thiosemicarbazone | |
CAS RN |
153750-93-7, 5419-96-5 | |
| Record name | Furfural thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC27474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC9944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FURALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Furfural thiosemicarbazone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 2-furaldehyde thiosemicarbazone?
A1: While a general description of the spectroscopic data (IR, UV, Mass and 1H NMR) for 2-furaldehyde thiosemicarbazone and some of its metal complexes is mentioned in one paper [], specific values are not provided. The molecular formula for 2-furaldehyde thiosemicarbazone is C6H7N3OS, and its molecular weight is 169.21 g/mol. Detailed spectroscopic data might be found in specialized databases or within the full text of the cited research articles.
Q2: What is the structure-activity relationship (SAR) for 2-furaldehyde thiosemicarbazone derivatives?
A3: Several studies explore the SAR of 2-furaldehyde thiosemicarbazone analogs by modifying the 5-position of the furan ring [, , ]. For example, replacing the hydrogen at the 5-position with various silyl groups resulted in compounds with varying degrees of neurotropic activity, predominantly depressant type []. Another study indicated that the presence of the nitro group (O2N—O—CH=) and the extension of the conjugated double bond system in nitrofurazone analogs are crucial for their antischistosomal activity []. These findings suggest that modifying specific structural features of 2-furaldehyde thiosemicarbazone can significantly impact its biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6591705.png)

